An In-Depth Technical Guide to 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid: Synthesis, Characterization, and Scientific Insights
An In-Depth Technical Guide to 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid: Synthesis, Characterization, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, a novel fluorinated amino acid with significant potential in medicinal chemistry and drug development. Given the nascent stage of research on this specific molecule, this document focuses on the foundational aspects of its synthesis, purification, and detailed characterization. The protocols and insights provided herein are designed to empower researchers to explore its unique properties and applications.
Introduction: The Rising Prominence of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into amino acid scaffolds has emerged as a powerful tool in modern medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the physicochemical and biological properties of peptides and small molecules. The introduction of fluorinated amino acids can enhance metabolic stability, modulate pKa, improve binding affinity, and alter conformational preferences, making them invaluable for the design of next-generation therapeutics.[3][4] 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid represents a compelling building block, combining the structural features of an α-amino acid with a trifluoromethyl group and a fluorinated phenyl ring, suggesting a unique profile of stability and bioactivity.
Compound Profile
| Property | Value | Source |
| Chemical Name | 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid | |
| Molecular Formula | C₉H₇F₄NO₂ | [5] |
| Molecular Weight | 237.15 g/mol | [5] |
| CAS Number | 1341562-07-9 | |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)F | [6] |
| InChI Key | FODBVDHNHFAUHN-MRVPVSSYSA-N | [6] |
Synthesis and Purification
The synthesis of α-trifluoromethyl-α-aryl amino acids typically involves multi-step sequences. A general and effective approach is the asymmetric Strecker synthesis or variations thereof, starting from a suitable ketone precursor.
Representative Synthetic Pathway
A plausible synthetic route to 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is outlined below. This pathway is based on established methods for the synthesis of analogous compounds.[7][8]
Caption: A representative synthetic pathway for 2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid.
Purification and Chiral Resolution
Purification of the final compound can be achieved by standard techniques such as recrystallization or column chromatography. Given the chiral nature of the molecule, separating the enantiomers is crucial for evaluating its biological activity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.[9][10]
Physicochemical Properties and Characterization Protocols
Melting Point
The melting point provides an indication of purity and is influenced by the crystal lattice energy. For amino acids, decomposition can sometimes occur at the melting point.
Experimental Protocol: Melting Point Determination
-
Apparatus: Digital melting point apparatus or Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) and the temperature range over which the solid melts is recorded.
-
For DSC: The onset and peak of the endothermic melting event are recorded.[11]
Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The solubility of amino acids is often pH-dependent.
Experimental Protocol: Shake-Flask Method for Solubility Determination [12][13]
-
Materials: The amino acid, purified water, and a series of buffers (pH 1.2, 4.5, 6.8, and 7.4).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtrate with a suitable solvent.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.[12]
Acid Dissociation Constant (pKa)
The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions.
Experimental Protocol: Potentiometric Titration for pKa Determination [6][14][15]
-
Apparatus: Calibrated pH meter with an electrode, a burette, and a magnetic stirrer.
-
Sample Preparation: Prepare a solution of the amino acid of known concentration (e.g., 1 mM) in deionized water.
-
Titration:
-
Adjust the initial pH of the solution to a low value (e.g., pH 2) with a standard acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standard base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
-
Continue the titration until a high pH is reached (e.g., pH 12).
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated from the pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted NMR Spectral Features:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The amino group protons may appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a quartet due to C-F coupling.
-
¹⁹F NMR: This will be a key spectrum, with expected signals for the trifluoromethyl group and the fluorine atom on the phenyl ring. The chemical shifts will be sensitive to the electronic environment.[3][16]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals based on chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Predicted Mass Spectral Features:
-
High-Resolution MS (HRMS): This will provide a highly accurate mass measurement, confirming the elemental composition (C₉H₇F₄NO₂).
-
Tandem MS (MS/MS): Fragmentation of the parent ion is expected to involve losses of small molecules such as H₂O, CO, and CO₂. Characteristic fragments corresponding to the fluorinated phenyl and trifluoromethyl moieties will also be observed.[17]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use a suitable reversed-phase column with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).
-
Mass Spectrometry:
-
Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺.
-
Perform MS/MS on the parent ion to obtain the fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
Stability Assessment
The stability of a potential drug candidate is a critical parameter. Thermal and chemical stability should be evaluated.
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the compound.
Experimental Protocol: TGA/DSC Analysis [18][19]
-
Apparatus: A simultaneous TGA/DSC instrument.
-
Procedure:
-
Place a small, accurately weighed amount of the sample in a crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA: Monitor the weight loss as a function of temperature to determine the decomposition temperature.
-
DSC: Observe endothermic or exothermic events associated with melting or decomposition.
-
Chemical Stability
The stability of the compound in different pH conditions and in the presence of relevant biological media should be assessed.
Experimental Protocol: pH Stability Study
-
Sample Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., 1.2, 4.5, 7.4).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) for a set period.
-
Analysis: At various time points, withdraw aliquots and analyze the concentration of the parent compound using a validated HPLC method.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate at each pH.
Conclusion
2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid is a promising, yet underexplored, building block for drug discovery. Its unique combination of a trifluoromethyl group and a fluorinated aromatic ring suggests it may confer advantageous properties to parent molecules. This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this novel amino acid. The experimental protocols outlined herein are designed to be robust and self-validating, providing researchers with the necessary tools to unlock the full potential of this and other novel fluorinated amino acids.
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